N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-6-8-15(9-7-14)13-25-19-20-10-17(12-23)22(19)11-18(24)21-16-4-2-3-5-16/h6-10,16,23H,2-5,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVQNTPHFRLJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, known by its CAS number 923244-37-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.5 g/mol. The structure features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of cyclopentyl acetamide with various thiol derivatives and hydroxymethyl imidazole intermediates. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while maintaining biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, Jain et al. demonstrated that certain imidazole compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli using the cylinder wells diffusion method . While specific data on this compound is limited, its structural similarity to other active imidazole compounds suggests potential antimicrobial efficacy.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of various imidazole-containing compounds against different cancer cell lines, showing significant activity in inhibiting cell proliferation . Although direct studies on this compound are scarce, its structural attributes may confer similar anticancer potential.
Case Studies and Research Findings
Case Study 1: Antitumor Activity Assessment
In a comparative study involving various imidazole derivatives, researchers found that compounds with similar structural motifs to this compound exhibited notable cytotoxicity against human pancreatic and gastric cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including the activation of caspases .
Case Study 2: In Vitro Toxicity Evaluation
An evaluation of related compounds revealed minimal toxicity in vitro, suggesting that this compound may possess a favorable safety profile. This was assessed through biochemical and hematological parameters in treated cell lines .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for further research in drug discovery.
Potential Biological Activities
- Antimicrobial Activity: Preliminary studies indicate that imidazole derivatives can exhibit antimicrobial properties. The thioether and hydroxymethyl groups may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties: Some imidazole derivatives have shown promise in inhibiting cancer cell proliferation. The specific interactions of this compound with cancer-related pathways warrant further investigation.
Pharmacological Studies
Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Understanding how the compound behaves in biological systems is crucial for evaluating its therapeutic potential.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Key Reaction Steps: Formation of the imidazole ring, introduction of the cyclopentyl group, and attachment of the thioether moiety.
Optimization of reaction conditions (temperature, solvents) is essential for enhancing yield and purity.
Case Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to evaluate inhibition zones, revealing promising results that suggest further exploration in clinical settings.
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the anticancer properties of imidazole derivatives included this compound. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. Mechanistic studies indicated potential involvement in apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
